REACTION_SMILES
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[C:29](=[O:30])([O-:31])[O-:32].[CH:13]([Cl:14])([Cl:15])[Cl:16].[K+:33].[K+:34].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[Cl:10])[cH:11][cH:12]1.[OH2:35].[c:17]1([N:23]2[CH2:24][CH:25]([NH2:28])[CH2:26][CH2:27]2)[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([C:8](=[O:9])[NH:28][CH:25]2[CH2:24][N:23]([c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[CH2:27][CH2:26]2)[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(Cl)c1ccc([N+](=O)[O-])cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCN(c2ccccc2)C1
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Name
|
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Type
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product
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Smiles
|
O=C(NC1CCN(c2ccccc2)C1)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |